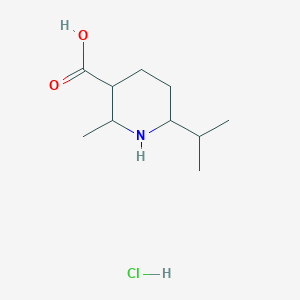

2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-6-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h6-9,11H,4-5H2,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQWSJMRBWEHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(N1)C(C)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

Introduction of Substituents: The methyl and propan-2-yl groups are introduced through alkylation reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the piperidine ring to a piperidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, piperidine derivatives.

Substitution: Alkylated or acylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is recognized for its role in the development of pharmaceutical agents, particularly as a precursor or building block for synthesizing more complex molecules. Its structural features make it suitable for modifications that can enhance biological activity.

Anticancer Applications

Research has indicated that derivatives of piperidine compounds, including 2-methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride, exhibit potential as anticancer agents. For instance, compounds that modulate the activity of receptor tyrosine kinases have been shown to inhibit the growth of various cancer cell lines, including those associated with breast and pancreatic cancers . The ability to target specific pathways in cancer cell proliferation highlights the compound's significance in oncology.

Neurological Disorders

Piperidine derivatives are also being explored for their neuropharmacological properties. The modulation of muscarinic receptors has been linked to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia . The compound's structure allows it to interact with these receptors, potentially leading to the development of new treatments.

Pharmacological Studies

Pharmacological investigations into this compound have revealed its efficacy in various biological assays.

Inhibition Studies

Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in disease processes, such as histone methyltransferases. For example, inhibitors targeting EZH2 (a component of the polycomb repressive complex) have shown promise in treating B-cell lymphomas by reversing transcriptional silencing associated with cancer progression .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of piperidine derivatives and their biological activity has been extensively studied. Variations in substituents on the piperidine ring can significantly affect their potency and selectivity against biological targets. This insight is crucial for optimizing compounds for therapeutic use .

Synthesis and Development

The synthesis of this compound involves several synthetic strategies that are critical for pharmaceutical development.

Synthetic Routes

Recent advancements in synthetic methodologies have enabled the efficient production of piperidine derivatives through techniques such as intramolecular aza-Michael reactions and organocatalysis . These methods enhance yield and purity, facilitating further research into their applications.

Case Studies

Several case studies highlight the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride

- CAS No.: 1909325-14-9

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Structure : A piperidine ring substituted with a methyl group at position 2, an isopropyl group at position 6, and a carboxylic acid moiety at position 3, forming a hydrochloride salt .

Key Properties :

- Storage: Not explicitly stated, but typically requires dry, cool conditions due to the hydrochloride salt’s hygroscopic nature.

- Purity : Available in research-grade formulations; American Elements offers high-purity (≥99%) variants for specialized applications .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs, highlighting structural and physicochemical differences:

Physicochemical and Functional Differences

Aromatic vs. Saturated Rings :

- The pyridine analog (CAS 1803592-94-0) has an aromatic ring, conferring rigidity and altered electronic properties compared to the saturated piperidine core of the main compound. This affects solubility (pyridine derivatives are generally less polar) and reactivity in substitution reactions.

The methyl ester in Methyl (2S,3S)-2-methylpiperidine-3-carboxylate increases volatility and reduces polarity, making it more suitable for gas chromatography or as a synthetic intermediate.

Salt Forms :

- Hydrochloride salts (e.g., main compound, CAS 19999-64-5) improve aqueous solubility and crystallinity compared to free bases, critical for pharmaceutical formulation .

Biologische Aktivität

2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride, also known as 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methyl group and an isopropyl group, which enhance its pharmacological profile.

The chemical formula of this compound is C10H20ClNO2, with a molar mass of approximately 221.73 g/mol. Its structure allows for various modifications that can lead to novel therapeutic agents with improved efficacy or reduced side effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to modulate receptor activity in the central nervous system, potentially offering therapeutic benefits in neurodegenerative conditions.

2. Antinociceptive Properties

The compound has shown promise in antinociception, which refers to the process of blocking the detection of a painful or injurious stimulus. This activity could make it a candidate for pain management therapies.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various receptors in the central nervous system, influencing neurotransmitter release and receptor activation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methylpiperidine-3-carboxylic acid | C7H13NO2 | Lacks the isopropyl group; simpler structure |

| cis-6-(propan-2-yl)piperidine-3-carboxylic acid | C9H17NO2 | Different stereochemistry; potential for varied activity |

| 1-Methylpiperidine | C6H13N | Lacks carboxylic acid functionality; primarily basic properties |

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological applications of this compound:

Study on Antinociceptive Activity

A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent. The study utilized various pain models, including thermal and chemical nociception assays, to evaluate efficacy.

Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to oxidative stressors.

Q & A

Q. What are the established synthetic routes for 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of piperidine derivatives followed by carboxylation and hydrochloride salt formation. For example, analogous compounds like trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride are synthesized via reaction of substituted piperidines with chloroformates in the presence of a base (e.g., triethylamine). Yield optimization requires controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation. Purity is enhanced through recrystallization using ethanol/water mixtures . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and reduce trial-and-error experimentation .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and stereochemistry. For hydrochloride salts, DMSO-d6 is preferred to observe exchangeable protons.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into designing novel derivatives or reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) simulations predict transition states and thermodynamic stability of intermediates. For example, ICReDD’s approach combines quantum calculations with information science to prioritize reaction conditions (e.g., solvent polarity, catalysts) that favor carboxylation at the 3-position of the piperidine ring. Machine learning algorithms analyze experimental datasets to identify correlations between substituent electronic effects and reaction rates, enabling predictive models for derivative synthesis .

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

- Methodological Answer : Systematic solubility studies should be conducted under controlled conditions (25°C, inert atmosphere). Conflicting data often arise from variations in hydrochloride counterion dissociation. Techniques include:

- Phase Solubility Analysis : Measure solubility in binary solvent systems (e.g., water/ethanol) using UV spectrophotometry.

- Dynamic Light Scattering (DLS) : Assess aggregation states in polar aprotic solvents (e.g., DMF) that may influence solubility .

- Ionic Strength Adjustments : Add NaCl to aqueous solutions to evaluate ion-pairing effects.

Q. What strategies are effective for isolating and quantifying trace impurities during pharmaceutical development?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to generate degradation products.

- LC-MS/MS : Quantify impurities at ppm levels using tandem mass spectrometry with selective reaction monitoring (SRM).

- Reference Standards : Use pharmacopeial impurities (e.g., EP/JP standards) for HPLC calibration. For example, methyl ester derivatives or positional isomers are common impurities requiring baseline separation .

Q. How does the reactivity of this compound compare to structurally similar piperidine derivatives in nucleophilic substitution reactions?

- Methodological Answer : Steric hindrance from the 6-isopropyl group reduces nucleophilic attack at the 3-carboxylic acid position compared to less-substituted analogs (e.g., piperidine-3-carboxylic acid derivatives). Kinetic studies using competitive reactions with benzyl bromide in THF demonstrate lower reaction rates (monitored via ¹H NMR). Computational Mulliken charge analysis confirms decreased electron density at the carboxylate oxygen due to the isopropyl group’s inductive effects .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize racemization by reducing residence time at high temperatures.

- pH Control : Automated titration maintains pH 7–8 during carboxylation to prevent epimerization.

- In-line Analytics : FTIR probes monitor reaction progress in real-time, enabling immediate adjustments to stoichiometry or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.